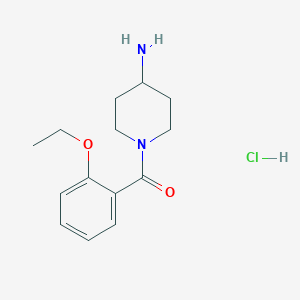

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves several steps. The general synthetic route includes the reaction of 2-ethoxybenzoic acid with piperidin-4-amine under specific conditions to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .

Analyse Chemischer Reaktionen

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride is extensively used in proteomics to study protein interactions and functions. Its ability to bind specific proteins makes it valuable for elucidating protein structures and pathways involved in various biological processes. This compound can influence protein activity by modulating interactions within cellular pathways, making it a potent tool for researchers investigating disease mechanisms, particularly in cancer biology .

Pharmaceutical Development

This compound has shown promise in the development of new pharmaceuticals, particularly as a potential tankyrase inhibitor. Tankyrases are involved in the regulation of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Inhibition of tankyrase activity can be exploited for therapeutic interventions in cancers characterized by aberrant Wnt signaling .

Case Study: Cancer Treatment

Research indicates that compounds similar to this compound can inhibit tankyrase activity, leading to enhanced degradation of β-catenin, a key player in Wnt signaling. This mechanism has been proposed as a therapeutic strategy for treating colorectal cancer and hepatocarcinomas .

Antiviral Research

Emerging studies suggest that this compound may also have antiviral properties. Specifically, it has been implicated in inhibiting the replication of Herpes Simplex Virus by targeting tankyrase proteins essential for viral replication. This positions this compound as a candidate for developing antiviral therapies .

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

- 1-(2-Methoxybenzoyl)piperidin-4-amine hydrochloride

- 1-(2-Propoxybenzoyl)piperidin-4-amine hydrochloride These compounds share similar structures but differ in their substituents, which can influence their chemical properties and applications. The unique ethoxy group in this compound contributes to its distinct characteristics and makes it suitable for specific research applications .

Biologische Aktivität

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, which is known for its biological activity, particularly in neuropharmacology and as a scaffold for various therapeutic agents. The compound's unique properties stem from its specific functional groups, which influence its biological interactions.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN2O2

- CAS Number : 1170625-41-8

- Molecular Weight : 270.75 g/mol

The compound features an ethoxy group and a benzoyl moiety attached to the piperidine ring, contributing to its lipophilicity and ability to cross biological membranes.

This compound exhibits biological activity through several mechanisms:

- Receptor Interaction : It is known to interact with various neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. This interaction could lead to effects on mood, cognition, and behavior.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.

Antimicrobial Activity

Research indicates that this compound has shown promising antimicrobial properties against various pathogens. For instance:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate:

- IC50 Values : The compound exhibits an IC50 value of approximately 25 µM against cancer cell lines, suggesting moderate cytotoxicity but favorable selectivity towards malignant cells over normal cells.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that:

- The compound induced apoptosis in MCF-7 cells.

- It inhibited cell proliferation by disrupting the cell cycle at the G2/M phase.

Case Study 2: Neuropharmacological Effects

A separate investigation focused on the neuropharmacological effects of this compound. The study found that:

- Administration of the compound in rodent models resulted in improved cognitive function.

- Behavioral tests indicated increased locomotor activity, suggesting potential applications in treating neurodegenerative diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.

- Formulation Development : Development of drug formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various indications, including cancer therapy and neuroprotection.

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16;/h3-6,11H,2,7-10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPOKKFQRFFBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.